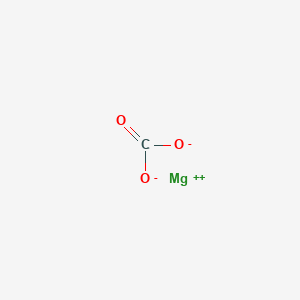
2-Pyrrolidinone, 5-(cyclohexylmethyl)-
Vue d'ensemble
Description
2-Pyrrolidinone, 5-(cyclohexylmethyl)- is a chemical compound that belongs to the family of N-substituted lactams. It is commonly used in scientific research for its unique properties and applications.
Applications De Recherche Scientifique
1. Fundamental Structural Unit in Biological Molecules
2-Pyrrolidinone derivatives, including 5-(cyclohexylmethyl)-2-pyrrolidinone, play a crucial role in biological molecules such as heme and chlorophyll. Their structure provides stability and aromatic character due to electron delocalization, making them important in various biological processes (Anderson & Liu, 2000).
2. Use in Charge Transfer Complexes
These compounds form charge transfer complexes with iodine and other halogens. Studies have shown variations in complexation constants and enthalpies depending on the solvent, indicating their potential in fine-tuning chemical reactions (Ruostesuo et al., 1988).
3. Application in Polymerization Processes
2-Pyrrolidinones are utilized as electron-pair donors in polymerization, contributing to the synthesis of various polymeric materials. This use underscores their versatility in creating new materials with specific properties (Pratap & Heller, 1992).
4. Catalysis in Asymmetric Radical Cyclizations
These compounds serve as chiral starting materials in asymmetric radical cyclizations. This application is crucial in producing derivatives with high diastereoselectivity, important in the synthesis of complex organic compounds (Keusenkothen & Smith, 1992).
5. Synthesis of Heterocyclic Compounds
2-Pyrrolidinones are involved in the synthesis of a wide variety of heterocyclic compounds. Their reactivity is leveraged in drug synthesis and the production of various industrially significant chemicals (Amer et al., 2008).
6. Palladium-Catalyzed Cyclization Reactions
These compounds participate in palladium-catalyzed intramolecular cyclization, a technique crucial in modern organic synthesis. This method aids in the efficient creation of pyrrolidines and pyrrolidinones (Hess & Burton, 2010).
Propriétés
IUPAC Name |
5-(cyclohexylmethyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c13-11-7-6-10(12-11)8-9-4-2-1-3-5-9/h9-10H,1-8H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRBTOVJAIAXOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC2CCC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70339753 | |
| Record name | 2-Pyrrolidinone, 5-(cyclohexylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70339753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.27 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyrrolidinone, 5-(cyclohexylmethyl)- | |
CAS RN |
14293-08-4 | |
| Record name | 2-Pyrrolidinone, 5-(cyclohexylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70339753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



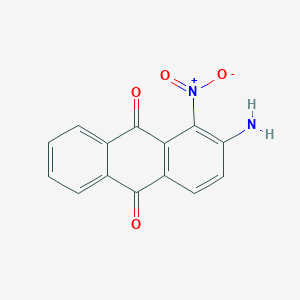
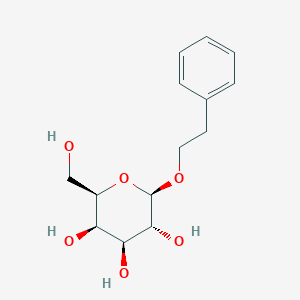
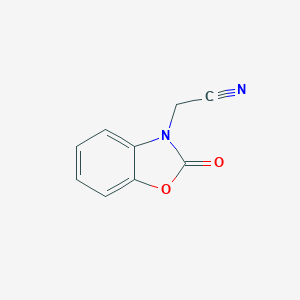
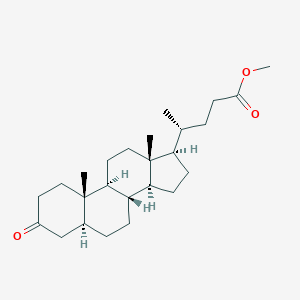
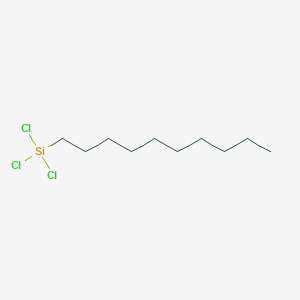
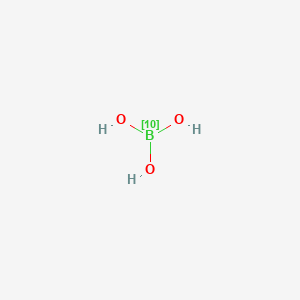
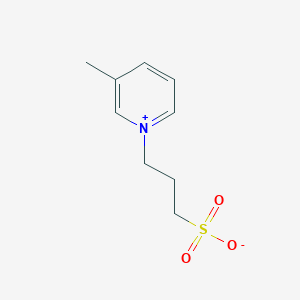

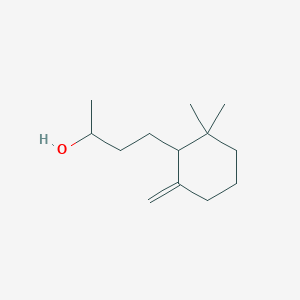
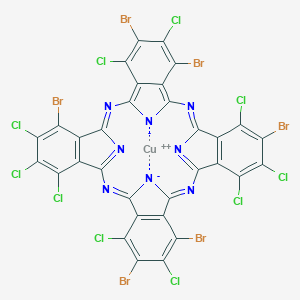
![N-[2-(Dimethylamino)-5-pyrimidinyl]benzenesulfonamide](/img/structure/B81158.png)

![{[4-(Hydrazinylmethyl)phenyl]methyl}hydrazine](/img/structure/B81163.png)
